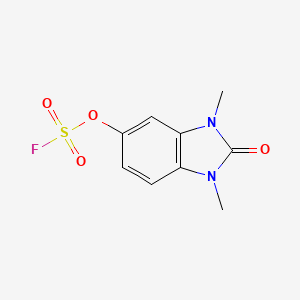

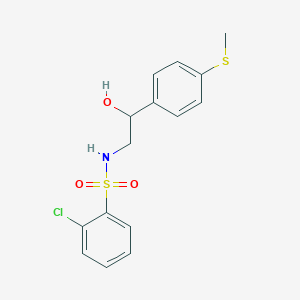

![molecular formula C17H15N3O4S B2574047 2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide CAS No. 946386-59-0](/img/structure/B2574047.png)

2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

This compound appears as a yellow powder with a melting point of 250-253°C . The IR spectrum shows peaks at 3139 cm-1 (2o amine, N-H str), 1685 cm-1 (>C=O str of isatin), 1658 cm-1 (>C=O str of hydrazide), 1620 cm-1 (imine, C=N str), 3068 cm-1 (Ar, C-H str), 2989 cm-1 (alkanes, C-H str), 1537 cm-1 (nitro, N=O str), 1328 cm-1, and 583 cm-1 (bromo, C-Br str) .Aplicaciones Científicas De Investigación

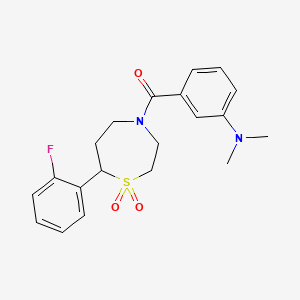

Anticancer and Antitumor Activity

Sulfonamides have shown significant promise in anticancer research, with various compounds exhibiting potent antitumor activity. For instance, pazopanib, a drug incorporating the sulfonamide group, demonstrates notable antitumor efficacy as a multi-targeted receptor tyrosine kinase inhibitor. These compounds target tumor-associated carbonic anhydrase (CA) isoforms IX and XII, among others, suggesting a potential for sulfonamide compounds in tumor growth inhibition and as diagnostic tools for cancer detection (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Applications

Sulfonamides, due to their inhibition of carbonic anhydrase (CA), are valuable in managing glaucoma, a major cause of blindness. By inhibiting CA, these compounds reduce the secretion of the aqueous humor, thus lowering intraocular pressure (IOP), a key factor in the treatment of glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).

Antimicrobial and Antiviral Activities

The broad spectrum of biological activities of sulfonamides extends to antimicrobial and antiviral applications. Certain sulfonamide compounds act as bacteriostatic antibiotics, effectively treating infections caused by bacteria and other microorganisms. Additionally, sulfonamides have been utilized as antiviral HIV protease inhibitors, highlighting their versatility in addressing diverse pathogens (Gulcin & Taslimi, 2018).

Anti-Inflammatory and Analgesic Effects

Sulfonamides have demonstrated anti-inflammatory and analgesic properties, making them useful in treating conditions characterized by inflammation and pain. This includes various forms of arthritis and other inflammatory diseases, where they offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially different side effect profiles (Zhang et al., 2017).

Propiedades

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMFZWXXKXBLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)

![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)